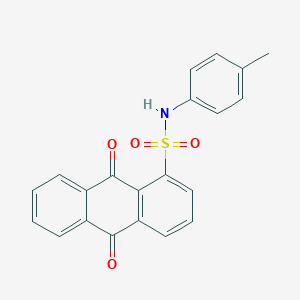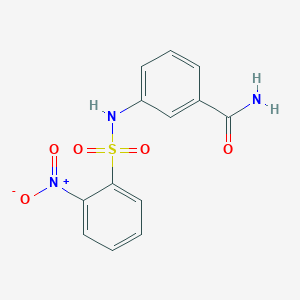
9,10-ジオキソ-N-(p-トリル)-9,10-ジヒドロアントラセン-1-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide is a complex organic compound with a molecular formula of C22H16N2O4S It is characterized by the presence of a sulfonamide group attached to an anthracene core, which is further substituted with a p-tolyl group
科学的研究の応用
9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic or optical properties.
準備方法
The synthesis of 9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the anthracene core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the anthracene derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Substitution with the p-tolyl group:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted sulfonamides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the anthracene core can intercalate with DNA, potentially leading to changes in gene expression or inhibition of DNA replication. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide can be compared with other similar compounds, such as:
9,10-dioxo-N-(phenyl)-9,10-dihydroanthracene-1-sulfonamide: This compound has a phenyl group instead of a p-tolyl group, which may affect its reactivity and applications.
9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-2-sulfonamide: The position of the sulfonamide group is different, which can influence the compound’s chemical properties and biological activity.
The uniqueness of 9,10-dioxo-N-(p-tolyl)-9,10-dihydroanthracene-1-sulfonamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-(4-methylphenyl)-9,10-dioxoanthracene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4S/c1-13-9-11-14(12-10-13)22-27(25,26)18-8-4-7-17-19(18)21(24)16-6-3-2-5-15(16)20(17)23/h2-12,22H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHCPDXPVWSYRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B406476.png)

![methyl 5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406480.png)
![N-[1-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B406481.png)
![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406483.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406485.png)

![2-nitro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B406490.png)
![3-methyl-N'-[(2-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B406491.png)

![N-{3-[(3-chlorophenyl)carbamoyl]phenyl}-2-nitrobenzamide](/img/structure/B406494.png)



